
1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, commonly known as DFP-1080, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Simulations
Piperidine derivatives, including structures related to "1-(2,6-Difluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine," have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations provide insights into their adsorption behaviors and inhibition efficiencies, highlighting the potential for these compounds in corrosion protection applications (Kaya et al., 2016).
Glycosyl Triflates Formation and Glycosidic Linkages
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been utilized for converting thioglycosides to glycosyl triflates and subsequently forming diverse glycosidic linkages. This method showcases the reagent's potency and versatility in synthesizing complex glycosides, pivotal in drug development and synthesis of bioactive compounds (Crich & Smith, 2001).
Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including variations of the basic structure of "this compound," exhibit significant antibacterial activities. The synthesis and spectral analysis of these compounds underscore their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Analytical Applications in Environmental Chemistry
Derivatization with benzenesulfonyl chloride, a reaction relevant to the chemistry of "this compound," has been applied in the analysis of aliphatic amines in water. This method enhances the detectability of amines in environmental samples, demonstrating the compound's utility in environmental monitoring and analysis (Sacher et al., 1997).
Synthesis of Anticancer Agents
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. These compounds, bearing structural resemblance to "this compound," demonstrate potent anticancer activity, highlighting their potential in cancer therapy research (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO4S2/c1-11(2)10-23(19,20)12-5-4-8-18(9-12)24(21,22)15-13(16)6-3-7-14(15)17/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRANQVPGTWNXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)
![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)
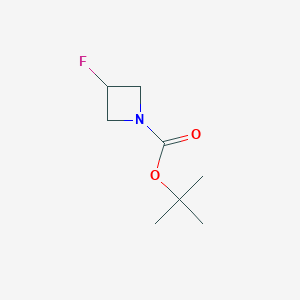

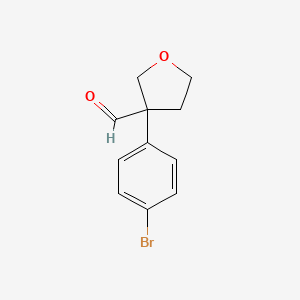
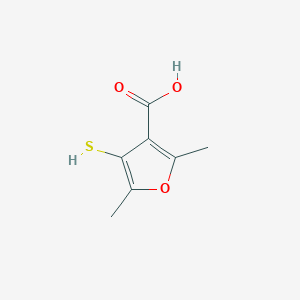
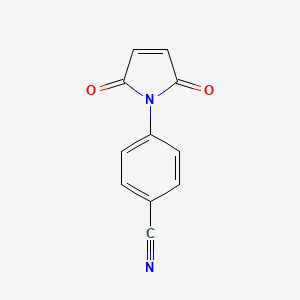
![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)
![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)
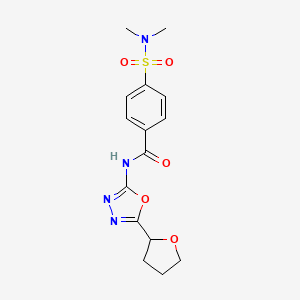
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)